Licochalcone A is a naturally occurring chalconoid, a type of flavonoid, primarily isolated from the roots of the licorice species Glycyrrhiza inflata [, , ]. It is a major and biogenetically characteristic compound of this licorice species [, ]. Licochalcone A has garnered significant interest in scientific research due to its wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiparasitic, and antioxidant properties [, , , , , , ].
Licochalcone A possesses a characteristic chalcone structure, which consists of two aromatic rings linked by an α,β-unsaturated carbonyl group. The molecular formula of Licochalcone A is C21H22O4, and its molecular weight is 338.4 g/mol [, ]. The presence of a hydroxyl group at position 2' and a prenylated group at position 3' contributes to its unique biological activity [].
Licochalcone A exhibits its diverse biological activities through various mechanisms of action. For instance, its anti-inflammatory effects are attributed to the inhibition of IκB kinase complex (IKK) activation, thus suppressing the nuclear factor-κB (NF-κB) pathway [, ]. This inhibition is attributed to licochalcone A's interaction with the cysteine residue at position 179 of IKKβ [].
In the context of anticancer activity, licochalcone A has been shown to induce apoptosis via JNK/p38 activation []. It also demonstrates anti-proliferative effects by suppressing the PDGF-induced activation of the ERK1/2 pathway, leading to cell cycle arrest []. Additionally, licochalcone A exhibits anti-parasitic activity by interfering with the function of parasite mitochondria, particularly by inhibiting fumarate reductase [, ].
a) Anti-inflammatory Agent: Licochalcone A has shown promise in treating inflammatory diseases by inhibiting the production of inflammatory mediators. In a mouse model of asthma, it reduced airway hyperresponsiveness, eosinophil infiltration, and Th2 cytokine production []. It also effectively inhibited prostaglandin E2 production in human skin fibroblasts stimulated with interleukin-1β [].
b) Antimicrobial Agent: Licochalcone A exhibits broad-spectrum antimicrobial activity. It has demonstrated inhibitory effects against various bacteria, including Streptococcus suis, Bacillus subtilis, Staphylococcus aureus, Mycobacterium tuberculosis, and Legionella pneumophila [, , , , ]. Notably, it inhibited biofilm formation in Streptococcus suis and Enterococcus faecalis [, ].
c) Anticancer Agent: Licochalcone A has shown potential as an anticancer agent by inhibiting the proliferation and inducing apoptosis in various cancer cell lines, including osteosarcoma, nasopharyngeal carcinoma, and breast cancer [, , ]. It has been shown to induce apoptosis via JNK/p38 activation in nasopharyngeal carcinoma cells []. In breast cancer cells, it promoted autophagy and apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway [].
d) Antiparasitic Agent: Licochalcone A exhibits significant antiparasitic activity against protozoan parasites, particularly Leishmania species [, , , ]. Studies have shown that it inhibits the growth of both Leishmania major and Leishmania donovani promastigotes and amastigotes [, ].
e) Antioxidant Agent: Licochalcone A possesses potent antioxidant activity attributed to its ability to scavenge free radicals [, ]. It has been shown to protect against oxidative stress in a mouse model of asthma [].
f) Other Applications: Licochalcone A has also demonstrated potential in treating acne by suppressing the NLRP3 inflammasome []. It also displayed antispasmodic activity by inhibiting cAMP PDE [].
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7